molecular formula C8H5BrN4O2 B13552308 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B13552308
M. Wt: 269.05 g/mol
InChI Key: VFXPFIYBVODKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole is an organic compound with a molecular formula of C8H5BrN4O2 This compound is characterized by the presence of a triazole ring substituted with a 4-bromo-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Cyclization Reactions: Reagents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Products include the corresponding amino derivatives.

    Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitroacetophenone: Shares the 4-bromo-3-nitrophenyl group but differs in the presence of an acetophenone moiety instead of a triazole ring.

    4-bromo-3-nitroanisole: Contains a methoxy group in place of the triazole ring, leading to different chemical properties and applications.

    4-bromo-3-nitrophenyl thiocyanate: Features a thiocyanate group instead of the triazole ring, resulting in distinct reactivity and uses.

Uniqueness

3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both the triazole ring and the 4-bromo-3-nitrophenyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H5BrN4O2

Molecular Weight

269.05 g/mol

IUPAC Name

5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C8H5BrN4O2/c9-6-2-1-5(3-7(6)13(14)15)8-10-4-11-12-8/h1-4H,(H,10,11,12)

InChI Key

VFXPFIYBVODKRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NN2)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.